molecular formula C20H15ClN2O3 B457269 N-benzhydryl-3-chloro-4-nitrobenzamide

N-benzhydryl-3-chloro-4-nitrobenzamide

Cat. No.: B457269
M. Wt: 366.8g/mol
InChI Key: JUHNZQFJNJHTSE-UHFFFAOYSA-N
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Description

N-Benzhydryl-3-chloro-4-nitrobenzamide is a benzamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen atom of a benzamide scaffold substituted with chlorine and nitro groups at positions 3 and 4, respectively. For instance, derivatives such as N-(3-chlorophenethyl)-4-nitrobenzamide () and N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide () demonstrate the versatility of benzamide frameworks in drug discovery, particularly in targeting neurological or metabolic pathways .

Properties

Molecular Formula

C20H15ClN2O3

Molecular Weight

366.8g/mol

IUPAC Name

N-benzhydryl-3-chloro-4-nitrobenzamide

InChI

InChI=1S/C20H15ClN2O3/c21-17-13-16(11-12-18(17)23(25)26)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24)

InChI Key

JUHNZQFJNJHTSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The benzhydryl group in the target compound distinguishes it from simpler benzamides. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Synthesis Highlights
N-Benzhydryl-3-chloro-4-nitrobenzamide C₂₀H₁₅ClN₂O₃ (inferred) ~378.8 g/mol Benzhydryl-N, 3-Cl, 4-NO₂ Not explicitly detailed
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 304.73 g/mol 3-Chlorophenethyl-N, 4-NO₂ Amide coupling via activated acid
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide C₁₅H₁₂ClN₃O₄ 333.73 g/mol 3-Acetamidophenyl-N, 4-Cl, 3-NO₂ Acylation of aniline derivatives
4-Chloro-3-nitrobenzamide C₇H₅ClN₂O₃ 200.58 g/mol Unsubstituted amide-N, 4-Cl, 3-NO₂ Thionyl chloride-mediated synthesis
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.86 g/mol Benzyl-N, tetrahydrothiophene-SO₂, 4-Cl, 3-NO₂ Multi-step functionalization

Pharmacological and Crystallographic Insights

  • 4-Chloro-3-nitrobenzamide : Crystallographic data confirm planar amide geometry, with hydrogen bonding stabilizing the nitro and chloro groups .
  • N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide : The acetamido group may enhance solubility or target interactions compared to the benzhydryl variant .

Preparation Methods

Schotten-Baumann Reaction

This classical method involves reacting the acid chloride with benzhydrylamine in a biphasic system (water/dichloromethane) under basic conditions (NaOH or NaHCO₃). The exothermic reaction is conducted at 0–5°C to minimize hydrolysis.

Typical Conditions

ParameterValue
SolventDichloromethane/Water (1:1)
Base10% Aqueous NaOH
Temperature0–5°C
Reaction Time2–4 hours
Yield70–75%

Coupling Reagent-Mediated Synthesis

Modern protocols employ carbodiimide-based reagents (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method bypasses the need for acid chloride isolation, reducing side reactions.

Representative Procedure

  • Activation : 3-Chloro-4-nitrobenzoic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are stirred in anhydrous DMF at 0°C for 30 minutes.

  • Coupling : Benzhydrylamine (1.1 eq) is added, and the mixture is stirred at 25°C for 12 hours.

  • Workup : The product is precipitated with ice-water, filtered, and purified via column chromatography (hexane/ethyl acetate).

Performance Metrics

Reagent SystemSolventYield (%)Purity (%)
EDCl/HOBtDMF8298.5
DCC/DMAPTHF7897.2

One-Pot Tandem Synthesis

Industrial-scale processes favor one-pot sequences to improve efficiency. A notable approach combines nitration, chlorination, and amidation in a single reactor:

  • Nitration : 3-Chlorobenzoic acid is nitrated in situ using HNO₃/H₂SO₄.

  • Chlorination : Thionyl chloride (SOCl₂) is added to generate the acyl chloride.

  • Amidation : Benzhydrylamine is introduced directly, with triethylamine (TEA) as a proton scavenger.

Optimized Parameters

StepConditionsOutcome
NitrationHNO₃/H₂SO₄, 0°C, 2h90% Conversion
ChlorinationSOCl₂, reflux, 4hQuantitative
AmidationTEA, DCM, 25°C, 6h85% Isolated Yield

Critical Process Considerations

Nitro Group Stability

The nitro group’s electron-withdrawing nature complicates amidation by reducing the nucleophilicity of the amine. This is mitigated by using excess amine (1.2–1.5 eq) and polar aprotic solvents (DMF, NMP) to stabilize transition states.

Byproduct Formation

Common byproducts include:

  • Hydrolysis Products : From competing water ingress during Schotten-Baumann reactions.

  • Diacylation : Addressed by slow amine addition and strict temperature control.

Purification Challenges

The product’s high lipophilicity necessitates silica gel chromatography or recrystallization from toluene/hexane mixtures. Industrial processes often employ continuous crystallization systems to enhance purity (>99%).

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable precise control over exothermic nitration and chlorination steps, reducing decomposition and improving safety. A recent protocol achieved 92% yield in 30 minutes residence time.

Enzymatic Amidation

Pilot studies using lipase catalysts (e.g., Candida antarctica Lipase B) in ionic liquids show promise for greener synthesis, though yields remain suboptimal (55–60%) .

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